![molecular formula C14H15FN4OS B1380293 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one CAS No. 1706442-89-8](/img/structure/B1380293.png)
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C14H15FN4OS and its molecular weight is 306.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interactions and Crystallography
Research involving 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one and its derivatives has explored their molecular interactions and crystallography. For example, El-Emam et al. (2020) synthesized and analyzed the crystal structures of three adamantane-1,3,4-thiadiazole hybrid derivatives, utilizing quantum theory of atoms-in-molecules (QTAIM) approach and PIXEL method to characterize intra- and intermolecular interactions. Their findings highlighted the significant roles of N–H⋯N hydrogen bonding and H–H bonding in stabilizing these crystal structures (El-Emam et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds related to this compound have been a focus of several studies. For instance, Bayrak et al. (2009) conducted synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, revealing that most compounds showed good to moderate activity (Bayrak et al., 2009). Another study by Holla et al. (2003) explored the synthesis of fluorine-containing thiadiazolotriazinones as potential antibacterial agents, showing promising activity in the range of 10 μg/mL concentrations (Holla et al., 2003).
Anticancer Activity
Research into the anticancer activity of thiadiazole derivatives has shown promising results. Qin et al. (2020) synthesized novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety and characterized their anticancer activity, finding that some compounds exhibited superior inhibitory activity against cancer cell lines (Qin et al., 2020). Additionally, Gomha et al. (2015) prepared a series of arylazothiazoles and 1,3,4-thiadiazoles using a novel catalyst and evaluated their anticancer activity, revealing promising activity, especially in compounds with phenyl- and thiophen-2-yl-substituted 1,3-thiazole derivatives (Gomha et al., 2015).
Propriétés
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS/c15-11-3-1-9(2-4-11)5-6-19-8-10(7-12(19)20)13-17-18-14(16)21-13/h1-4,10H,5-8H2,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBMJQISXADGHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)
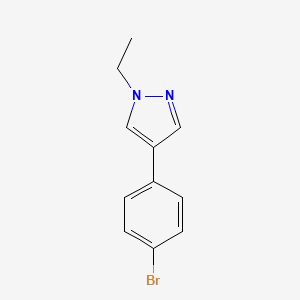
![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)
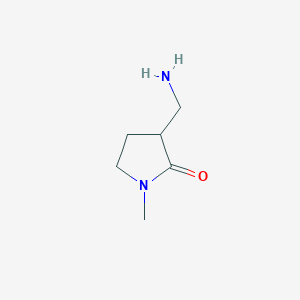
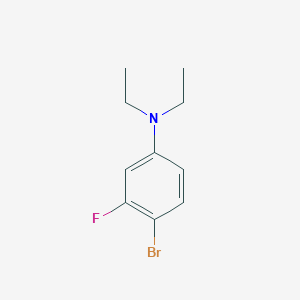
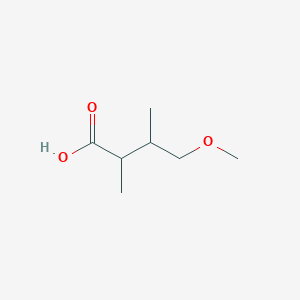
![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)
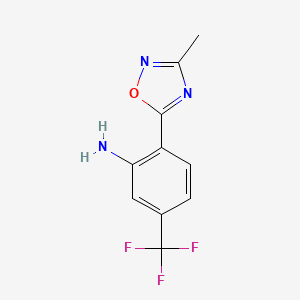
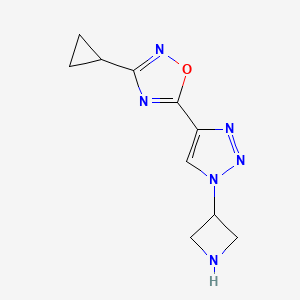
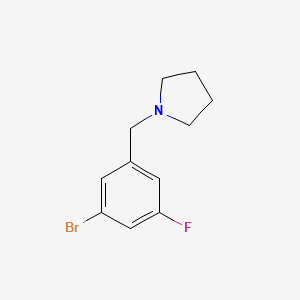
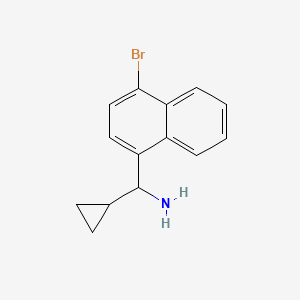
![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)
